3-(3-methylphenyl)-2-propynaldehyde
Overview
Description
3-(3-methylphenyl)-2-propynaldehyde is an organic compound with the molecular formula C10H8O. It is also known by other names such as 3-(3-methylphenyl)propynal and this compound. This compound is characterized by the presence of a methyl group attached to a phenyl ring, which is further connected to a propynal group. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-2-propynaldehyde can be achieved through several methods. One common approach involves the reaction of 3-methylphenylacetylene with formaldehyde in the presence of a catalyst. This reaction typically requires mild conditions and can be carried out at room temperature. Another method involves the use of 3-methylphenylacetylene and an aldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-2-propynaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynal group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-methylphenyl)-2-propynaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-2-propynaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or interfere with cellular processes by forming covalent bonds with target molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-ynal: This compound is structurally similar but lacks the methyl group on the phenyl ring.
3-(4-Methylphenyl)prop-2-ynal: Similar to 3-(3-methylphenyl)-2-propynaldehyde but with the methyl group in a different position on the phenyl ring.
Uniqueness
This compound is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its similar compounds .
Properties
Molecular Formula |
C10H8O |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-(3-methylphenyl)prop-2-ynal |
InChI |
InChI=1S/C10H8O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,7-8H,1H3 |
InChI Key |
LRBQPJZIOUMIHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.